molecular formula C7H5BrN4O B8647455 2-bromo-1-(9H-purin-6-yl)ethanone

2-bromo-1-(9H-purin-6-yl)ethanone

Cat. No.: B8647455
M. Wt: 241.04 g/mol
InChI Key: VOKNDPKURSMCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(9H-purin-6-yl)ethanone is a brominated ketone derivative featuring a purine moiety at the 1-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing purine-based pharmaceuticals. Its structure combines a reactive α-bromo ketone group with the electron-deficient purine ring, enabling nucleophilic substitution reactions for functionalization.

Synthesis protocols for related bromoethanones (e.g., 2-bromo-1-(aryl)ethanones) typically involve bromination of acetophenones using Br₂ in Et₂O . However, purine-containing analogs like this compound may require specialized protection strategies, such as SEM (2-trimethylsilylethoxymethyl) groups, to stabilize the purine ring during synthesis . Applications include its use in constructing quinazolinone derivatives (e.g., compound 85 in ), highlighting its role in developing kinase inhibitors or antiviral agents .

Properties

Molecular Formula

C7H5BrN4O

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-1-(7H-purin-6-yl)ethanone

InChI

InChI=1S/C7H5BrN4O/c8-1-4(13)5-6-7(11-2-9-5)12-3-10-6/h2-3H,1H2,(H,9,10,11,12)

InChI Key

VOKNDPKURSMCLX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Features

The table below compares 2-bromo-1-(9H-purin-6-yl)ethanone with structurally related bromoethanones:

Compound Structural Features Reactivity Stability Applications Key References
This compound Purine ring at 1-position; α-bromo ketone High reactivity due to electron-deficient purine Moderate; requires SEM protection Pharmaceutical intermediates (e.g., kinase inhibitors)
2-Bromo-1-(furan-2-yl)ethanone Furan ring at 1-position Reacts with amines to form oxime derivatives Stable under anhydrous conditions Precursor for quinolone antibiotics
2-Bromo-1-(benzodioxin-6-yl)ethanone Benzodioxin ring at 1-position Undergoes nucleophilic substitution with imidazoles High thermal stability Anticancer agent synthesis
2-Bromo-1-(6-bromopyridin-2-yl)ethanone Pyridine ring with dual bromine atoms Electrophilic at both α-carbon and pyridine ring Sensitive to moisture Cross-coupling reactions

Stability and Handling

  • The purine derivative is less stable than furan or benzodioxin analogs, requiring inert atmospheres and low-temperature storage to prevent decomposition .
  • Benzodioxin and pyridine derivatives show higher thermal stability but may degrade under prolonged exposure to moisture or light .

Research Findings and Trends

Recent studies highlight the versatility of bromoethanones in drug discovery:

  • Purine Derivatives: SEM-protected 6-bromopurine (precursor to this compound) achieved 70% yield in optimized bromination conditions, underscoring scalability challenges .
  • Benzodioxin Systems: Compound 8 (2-bromo-1-(benzodioxin-6-yl)ethanone) demonstrated 70% yield via pyridinium tribromide-mediated bromination, suggesting efficient routes for bulk synthesis .
  • Safety Profiles: Pyridine-based bromoethanones require stringent handling due to respiratory toxicity risks, as noted in safety data sheets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.